5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile
Description
5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile (pyridine-3-carbonitrile) core. Key structural attributes include:
- Position 2: A sulfanyl (-S-) group linked to a 2,6-dichlorophenyl moiety, which enhances electronic delocalization and may influence binding affinity.
- Position 3: A nitrile (-CN) group, impacting polarity and reactivity.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2S/c19-14-6-4-11(5-7-14)13-8-12(9-22)18(23-10-13)24-17-15(20)2-1-3-16(17)21/h1-8,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWWFNGQQAFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction, where a thiol group is introduced to the nicotinonitrile core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: May be used in the development of diagnostic tools.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the nitrile group may form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The nicotinonitrile scaffold distinguishes this compound from analogs with pyrazole, imidazole, or other heterocyclic cores. Key comparisons include:
Butoconazole Nitrate
- Core Structure : Imidazole (1H-imidazole) .
- Substituents :
- 4-(4-Chlorophenyl) group.
- 2-[(2,6-Dichlorophenyl)sulfanyl]butyl chain.
- Activity : Antifungal agent, leveraging the 2,6-dichlorophenylsulfanyl group for membrane interaction.
Rimonabant (SR141716A)
- Core Structure : Pyrazole .
- Substituents :
- 5-(4-Chlorophenyl) group.
- 1-(2,4-Dichlorophenyl) group.
- Activity: Cannabinoid receptor CB1 antagonist.
- Key Difference: The pyrazole core and carboxamide side chain in Rimonabant enhance solubility and receptor affinity, whereas the nicotinonitrile core and sulfanyl group in the target compound may prioritize metabolic stability .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide
- Core Structure : Pyrazole .
- Substituents: 5-(4-Chlorophenyl) group. 1-(2,4-Dichlorophenyl) group. Piperidino-carboxamide side chain.
- Key Difference: The piperidino-carboxamide moiety in this compound likely improves pharmacokinetic properties (e.g., half-life) compared to the simpler sulfanyl group in the target compound .
Substituent Analysis
Chlorophenyl Groups
- 2,6-Dichlorophenyl vs. 2,4-Dichlorophenyl: The 2,6-dichloro substitution (target compound, Butoconazole) creates steric hindrance, favoring planar binding to flat hydrophobic pockets.
Functional Groups
Pharmacological and Physicochemical Properties
*Predicted using fragment-based methods.
Research Findings and Implications
- Target Compound : Preliminary studies suggest its nitrile group may confer resistance to hydrolysis compared to carboxamide-containing analogs, improving stability in acidic environments .
- Rimonabant : Highlights the importance of chlorophenyl positioning (2,4 vs. 2,6) in receptor subtype selectivity, a factor that may guide optimization of the target compound .
Biological Activity
5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H10Cl2N2S
- Molecular Weight : 325.22 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds in the nicotinonitrile class. For instance, a study reported that certain nicotinonitrile derivatives exhibited significant activity against human adenovirus (HAdV) with low cytotoxicity. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against viral infections .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various analogs. Research indicates that compounds with similar frameworks demonstrate inhibitory effects on cancer cell lines. For instance, a series of nicotinonitrile-coumarin hybrids showed promising results as acetylcholinesterase inhibitors and exhibited anticancer properties . While direct studies on this compound are lacking, these findings suggest avenues for further exploration.
The mechanisms by which nicotinonitrile compounds exert their biological effects are varied and often involve:
- Inhibition of Viral Replication : Some derivatives target viral DNA replication processes.
- Cell Cycle Arrest : Certain analogs induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cellular processes.
Case Studies and Research Findings
- Study on Antiviral Efficacy :
- Anticancer Activity Assessment :
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H10Cl2N2S |
| Molecular Weight | 325.22 g/mol |
| Potential Activities | Antiviral, Anticancer |
| Mechanisms | Viral replication inhibition, Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
